2-{[(2-Chlorophenyl)methyl](methyl)amino}acetic acid hydrochloride
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Overview
Description
2-{(2-Chlorophenyl)methylamino}acetic acid hydrochloride is a chemical compound with the molecular formula C10H12ClNO2·HCl. It is also known by its IUPAC name, N-(2-chlorobenzyl)-N-methylglycine hydrochloride
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(2-Chlorophenyl)methylamino}acetic acid hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with N-methylglycine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene or dichloromethane . The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{(2-Chlorophenyl)methylamino}acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{(2-Chlorophenyl)methylamino}acetic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of 2-{(2-Chlorophenyl)methylamino}acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or transporters, depending on its structure and functional groups. The exact molecular targets and pathways involved may vary based on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorobenzyl)-N-methylglycine
- 2-chlorobenzylamine
- N-methylglycine
Uniqueness
2-{(2-Chlorophenyl)methylamino}acetic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C10H13Cl2NO2 |
---|---|
Molecular Weight |
250.12 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methyl-methylamino]acetic acid;hydrochloride |
InChI |
InChI=1S/C10H12ClNO2.ClH/c1-12(7-10(13)14)6-8-4-2-3-5-9(8)11;/h2-5H,6-7H2,1H3,(H,13,14);1H |
InChI Key |
NHCKSNZDGPFAAO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1Cl)CC(=O)O.Cl |
Origin of Product |
United States |
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